molecular formula C22H16O2S B14703033 4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide CAS No. 24410-16-0

4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide

Cat. No.: B14703033
CAS No.: 24410-16-0
M. Wt: 344.4 g/mol
InChI Key: XRAPMVAEIYHKBZ-UHFFFAOYSA-N
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Description

4-methyl-2λ6-thiapentacyclo[117113,7017,21011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2λ6-thiapentacyclo[117113,7017,21011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide has several applications in scientific research:

    Chemistry: Used as a model compound for studying the reactivity of pentacyclic structures and sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide is unique due to its pentacyclic structure and the presence of a sulfur atom in a high oxidation state. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

24410-16-0

Molecular Formula

C22H16O2S

Molecular Weight

344.4 g/mol

IUPAC Name

4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide

InChI

InChI=1S/C22H16O2S/c1-14-11-12-16-6-3-9-18-13-17-8-2-5-15-7-4-10-19(20(15)17)25(23,24)22(14)21(16)18/h2-12H,13H2,1H3

InChI Key

XRAPMVAEIYHKBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=CC=C3CC4=CC=CC5=C4C(=CC=C5)S2(=O)=O)C=C1

Origin of Product

United States

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